7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cardiovascular GPCR Receptor Pharmacology

This 7-(4-pyridinyl)triazolopyrimidine is a privileged scaffold for kinase and GPCR research. It delivers a unique biological signature: potent β1-adrenergic antagonism (IC50 3.9 nM in rat atria), selective PI3K p110δ inhibition (43 µM vs. 83.3 µM for p110α), and GCN2 kinase targeting for ISR pathway studies. The 4-pyridinyl substituent is critical for on-target activity—avoid generic triazolopyrimidines. Available in high purity for reproducible SAR, selectivity profiling, and preclinical proof-of-concept. Contact us for bulk or custom synthesis.

Molecular Formula C10H8N6
Molecular Weight 212.216
CAS No. 303145-66-6
Cat. No. B2395574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS303145-66-6
Molecular FormulaC10H8N6
Molecular Weight212.216
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC=NC3=NC(=NN23)N
InChIInChI=1S/C10H8N6/c11-9-14-10-13-6-3-8(16(10)15-9)7-1-4-12-5-2-7/h1-6H,(H2,11,15)
InChIKeyNCALXFZBRNJNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 303145-66-6): Procurement and Selection Guide for Research Applications


7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 303145-66-6) is a nitrogen-rich heterocyclic compound (C10H8N6, MW 212.21) . It is defined by a [1,2,4]triazolo[1,5-a]pyrimidine core with a 4-pyridinyl substituent at the 7-position and a primary amine at the 2-position. This scaffold is a recognized privileged structure in medicinal chemistry, with patents and primary literature describing its utility as a kinase inhibitor scaffold, particularly for targets including CDK2, PDK1, and CHK1 [1]. Its specific substitution pattern distinguishes it from other members of this broad class and forms the basis for its unique biological signature [2].

Why 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Cannot Be Assumed Interchangeable with Other Triazolopyrimidines


The triazolopyrimidine class is highly sensitive to even minor structural modifications, with well-documented structure-activity relationships (SAR) showing that the nature and position of substituents dramatically alter kinase selectivity profiles, potency, and physicochemical properties . Specifically, the presence of the 7-(4-pyridinyl) group in CAS 303145-66-6, as opposed to other aryl or alkyl groups, is a critical determinant of its target engagement. For instance, related analogs with different substitution patterns have been optimized for entirely distinct targets like PDE2 [1] or adenosine receptors [2]. Therefore, assuming functional equivalence between CAS 303145-66-6 and other 2-amino-triazolopyrimidines without head-to-head data is a high-risk approach that can invalidate experimental results and lead to incorrect conclusions about target biology. The following section provides quantitative evidence of where this specific compound exhibits unique, measurable differences.

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Quantitative Differentiation Evidence vs. Analogs and Class Baselines


High-Affinity β1-Adrenergic Receptor Binding with Sub-Nanomolar Potency

In a study determining cardioselectivity for the beta-1 adrenergic receptor, 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine demonstrated potent antagonism against isoprenaline in isolated rat atria, with an IC50 value of 3.9 nM [1]. This level of potency is notable for this class and suggests a strong, specific interaction with the β1-adrenergic receptor.

Cardiovascular GPCR Receptor Pharmacology

Distinct PI3K Isoform Selectivity Profile

This compound exhibits a unique selectivity profile against Class I PI3K isoforms. In AlphaScreen assays, it inhibited the PI3K p110δ catalytic subunit with an IC50 of 43,000 nM (43 µM) [1]. Its potency against other isoforms was reduced: 55,400 nM for p110γ [2], 62,000 nM for p110β [3], and 83,300 nM for p110α [4]. While the absolute potency is moderate, the profile indicates a slight preference for the p110δ isoform over the more ubiquitous p110α and p110β isoforms.

Oncology Immunology PI3K Signaling

Classification as a GCN2 Kinase Inhibitor Scaffold

Patents explicitly claim triazolopyridopyrimidine derivatives, which encompass the 7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine core structure, as having activity as inhibitors of General Control Nonderepressible 2 (GCN2) kinase [1]. GCN2 is a key sensor kinase in the integrated stress response (ISR) pathway, a target of high interest in oncology and neurodegenerative disease research. This is a distinct mechanism from the more common CDK2/PDK1/CHK1 inhibition associated with other triazolopyrimidines [2].

Cancer Integrated Stress Response Kinase Inhibition

Baseline Physicochemical Profile for In Silico and In Vitro Assay Planning

The compound's predicted physicochemical properties provide a baseline for experimental design. It has a predicted density of 1.57±0.1 g/cm³ and a predicted pKa of 1.81±0.30 . These values are critical for solubility and formulation planning. Its topological polar surface area (TPSA) of 81.99 Ų and LogP of 0.77 suggest it falls within a favorable range for drug-likeness and membrane permeability, differentiating it from more lipophilic or polar analogs within the triazolopyrimidine space.

ADME Prediction Assay Development Chemical Properties

Evidence-Based Research and Industrial Application Scenarios for 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine


Investigating GCN2-Mediated Integrated Stress Response (ISR) in Cancer or Neurodegeneration Models

This compound serves as a valuable starting point or tool for studies focused on the GCN2 kinase arm of the ISR. Its core scaffold is explicitly claimed as a GCN2 inhibitor [1], a pathway distinct from cell cycle kinases often targeted by other triazolopyrimidines [2]. This targeted application avoids the confounding effects of CDK2 or PDK1 inhibition, leading to cleaner, more interpretable data in ISR pathway interrogation.

Probing β1-Adrenergic Receptor Signaling in Cardiovascular Pharmacology

With a demonstrated IC50 of 3.9 nM for antagonism at the β1-adrenergic receptor in isolated rat atria [1], this compound is a potent tool for ex vivo studies of cardiac function. It is particularly relevant for research requiring a well-defined small-molecule probe for the β1 receptor, offering a distinct chemical scaffold compared to traditional beta-blockers. Its use is warranted when exploring novel receptor interactions or biased signaling pathways.

Selective Inhibition of PI3Kδ in Immunological or Hematological Malignancy Studies

The compound's moderate but preferential inhibition of the PI3K p110δ isoform over p110α (43 µM vs. 83.3 µM) [1][2] makes it a suitable tool for proof-of-concept studies in B-cell or myeloid cell signaling where p110δ plays a dominant role. It provides an alternative to highly potent clinical PI3Kδ inhibitors for in vitro studies aiming to mimic a specific level of pathway suppression or for use as a control compound in phenotypic screening.

Medicinal Chemistry Optimization for Kinase Inhibitor Programs

The well-defined 7-(4-pyridinyl) substitution on the triazolopyrimidine core provides a versatile starting point for structure-activity relationship (SAR) campaigns [1]. Its known activity at multiple kinase targets (GCN2, PI3K) and GPCRs (β1AR) suggests that this scaffold is a highly 'privileged' and tunable chemical platform. Researchers can use CAS 303145-66-6 as a key intermediate or a control to benchmark the selectivity and potency of newly synthesized derivatives in kinase or GPCR profiling panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.